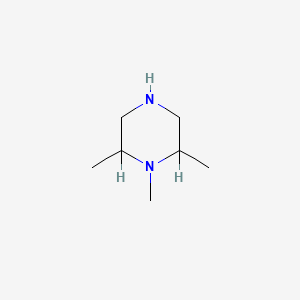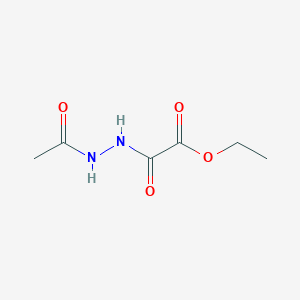![molecular formula C13H21NO B3136589 N-[2-(4-Methylphenoxy)ethyl]-1-butanamine CAS No. 420102-65-4](/img/structure/B3136589.png)
N-[2-(4-Methylphenoxy)ethyl]-1-butanamine
Descripción general
Descripción
“N-[2-(4-Methylphenoxy)ethyl]-1-butanamine” is a chemical compound with the molecular formula C13H21NO . It is used in biochemical research .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, one of the synthesized phenoxy amines is N,N-dimethyl-2-(4-methylphenoxy)ethylamine . In this molecule, protons bound to the methyl group in the ring exhibit a chemical shift δ = 2.06 and protons from methyl groups bonded with nitrogen have a chemical shift δ = 2.10 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its molecular formula C13H21NO . Detailed properties such as melting point, boiling point, and density would require experimental determination.
Aplicaciones Científicas De Investigación
N-[2-(4-Methylphenoxy)ethyl]-1-butanamine has been studied for its potential use as an anesthetic and anti-inflammatory agent. It has been shown to have analgesic effects in animal models and to reduce inflammation in tissue cultures. Additionally, this compound has been studied for its potential applications in drug delivery systems and as a potential therapeutic agent for neurological disorders.
Mecanismo De Acción
The exact mechanism of action of N-[2-(4-Methylphenoxy)ethyl]-1-butanamine is not yet fully understood. However, it is believed that this compound acts as an agonist at certain receptors in the body, which can lead to the analgesic and anti-inflammatory effects observed in animal studies. Additionally, this compound may modulate the activity of certain enzymes, which could explain its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have analgesic effects in animal models, as well as anti-inflammatory effects in tissue cultures. Additionally, this compound has been found to modulate the activity of certain enzymes, which could explain its potential therapeutic effects in neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using N-[2-(4-Methylphenoxy)ethyl]-1-butanamine in laboratory experiments is that it is relatively easy to synthesize. Additionally, this compound is relatively stable and can be stored for long periods of time. The main limitation of using this compound in laboratory experiments is that the exact mechanism of action is not yet fully understood.
Direcciones Futuras
There are many potential future directions for research on N-[2-(4-Methylphenoxy)ethyl]-1-butanamine. These include further investigation into the exact mechanism of action of this compound, as well as its potential applications in drug delivery systems and as a therapeutic agent for neurological disorders. Additionally, further research could be done to investigate the potential side effects of this compound, as well as its potential interactions with other drugs. Finally, further research could be done to investigate the potential uses of this compound in other therapeutic applications, such as pain management.
Propiedades
IUPAC Name |
N-[2-(4-methylphenoxy)ethyl]butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-3-4-9-14-10-11-15-13-7-5-12(2)6-8-13/h5-8,14H,3-4,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHPBHJWZHBGGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOC1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1h-Imidazol-1-yl)methyl]phenol](/img/structure/B3136528.png)
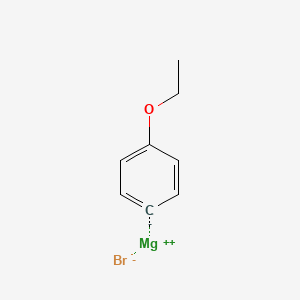



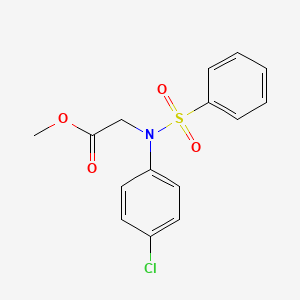

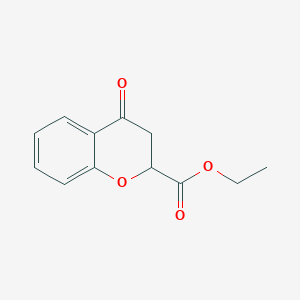
![2-{[2-(2-Bromophenoxy)ethyl]amino}ethanol](/img/structure/B3136574.png)
![3-[(Z)-2-Oxo-3,3,3-trifluoropropylidene]isobenzofuran-1(3H)-one](/img/structure/B3136596.png)


